molecular formula C18H16N4OS B3360614 4-Thiazolidinone, 3-[1-(1H-benzimidazol-2-yl)ethyl]-2-(phenylimino)- CAS No. 89334-87-2

4-Thiazolidinone, 3-[1-(1H-benzimidazol-2-yl)ethyl]-2-(phenylimino)-

Cat. No.: B3360614
CAS No.: 89334-87-2
M. Wt: 336.4 g/mol
InChI Key: DEKKGHUDCOZVPS-UHFFFAOYSA-N
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Description

4-Thiazolidinone, 3-[1-(1H-benzimidazol-2-yl)ethyl]-2-(phenylimino)- is a synthetic organic compound that belongs to the thiazolidinone classThe structure of this compound includes a thiazolidinone ring, a benzimidazole moiety, and a phenylimino group, which contribute to its diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Thiazolidinone, 3-[1-(1H-benzimidazol-2-yl)ethyl]-2-(phenylimino)- typically involves the reaction of 1-(1H-benzimidazol-2-yl)ethanone with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized under acidic conditions to yield the thiazolidinone ring.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial properties, showing activity against a range of bacterial and fungal strains.

    Medicine: Evaluated for its anticancer and antiviral activities.

Mechanism of Action

The mechanism of action of 4-Thiazolidinone, 3-[1-(1H-benzimidazol-2-yl)ethyl]-2-(phenylimino)- involves multiple pathways:

Properties

IUPAC Name

3-[1-(1H-benzimidazol-2-yl)ethyl]-2-phenylimino-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4OS/c1-12(17-20-14-9-5-6-10-15(14)21-17)22-16(23)11-24-18(22)19-13-7-3-2-4-8-13/h2-10,12H,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKKGHUDCOZVPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1)N3C(=O)CSC3=NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30526400
Record name (2Z)-3-[1-(1H-Benzimidazol-2-yl)ethyl]-2-(phenylimino)-1,3-thiazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30526400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89334-87-2
Record name (2Z)-3-[1-(1H-Benzimidazol-2-yl)ethyl]-2-(phenylimino)-1,3-thiazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30526400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Thiazolidinone, 3-[1-(1H-benzimidazol-2-yl)ethyl]-2-(phenylimino)-
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4-Thiazolidinone, 3-[1-(1H-benzimidazol-2-yl)ethyl]-2-(phenylimino)-
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4-Thiazolidinone, 3-[1-(1H-benzimidazol-2-yl)ethyl]-2-(phenylimino)-
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4-Thiazolidinone, 3-[1-(1H-benzimidazol-2-yl)ethyl]-2-(phenylimino)-
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4-Thiazolidinone, 3-[1-(1H-benzimidazol-2-yl)ethyl]-2-(phenylimino)-
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4-Thiazolidinone, 3-[1-(1H-benzimidazol-2-yl)ethyl]-2-(phenylimino)-

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